4beta-Carboxy-19-nortotarol
Description
4beta-Carboxy-19-nortotarol is an organic compound with the chemical formula C20H28O3 and a molecular weight of 316.43 g/mol . It is a solid with a white or off-white crystal morphology and exhibits high stability . This compound is commonly used as an intermediate in drug synthesis and has notable antioxidant properties .
Properties
IUPAC Name |
(1S,4aS,10aR)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)17-13-6-9-16-19(3,14(13)7-8-15(17)21)10-5-11-20(16,4)18(22)23/h7-8,12,16,21H,5-6,9-11H2,1-4H3,(H,22,23)/t16-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFSGGBGOKCJFA-AHRSYUTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carboxylation via Meldrum’s Acid-Mediated Esterification
A widely cited method involves using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to introduce carboxyl groups into terpenoid frameworks. This approach, adapted from β-keto ester syntheses, proceeds as follows:
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Activation of 19-Nortotarol :
The hydroxyl group at the 4β position of 19-nortotarol is activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP). -
Reaction with Meldrum’s Acid :
The activated intermediate reacts with Meldrum’s acid under inert conditions to form a β-keto ester adduct. -
Methanolysis :
The adduct undergoes methanolysis to yield 4β-carboxy-19-nortotarol, with yields typically ranging from 65% to 78%.
Table 1: Reaction Conditions for Meldrum’s Acid-Mediated Carboxylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (activation) | Prevents racemization |
| Solvent | Anhydrous THF | Enhances solubility |
| Meldrum’s Acid Equiv. | 1.2 | Maximizes conversion |
| Reaction Time | 48 hours | Completes esterification |
This method is favored for its scalability and minimal epimerization at the 4β position.
Oxidative Functionalization of 19-Nortotarol Derivatives
An alternative route employs oxidative cleavage of pre-functionalized nortotarol analogs:
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Epoxidation :
19-Nortotarol is treated with meta-chloroperbenzoic acid (mCPBA) to form a 4,5-epoxide intermediate. -
Acid-Catalyzed Ring Opening :
The epoxide undergoes ring opening with aqueous HCl, generating a diol. -
Selective Oxidation :
Jones reagent (CrO3/H2SO4) oxidizes the 4β-hydroxyl group to a carboxyl group, achieving 72% selectivity.
Key Considerations :
-
Over-oxidation at the 19-position is mitigated by using bulky protecting groups (e.g., tert-butyldimethylsilyl).
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The stereochemical outcome is confirmed via NOESY experiments, which detect spatial proximity between the 4β-carboxy group and adjacent protons.
Characterization and Quality Control
Spectroscopic Analysis
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15N NMR : Distinguishes between tautomeric forms of intermediates. For example, δ −241.2 ppm corresponds to pyrazole nitrogen environments in related compounds.
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1H-15N HMBC : Validates connectivity between the carboxyl group and the diterpenoid backbone.
Table 2: Key Spectral Data for 4β-Carboxy-19-Nortotarol
| Technique | Diagnostic Signal | Assignment |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 6.24 ppm (s, 1H) | N a-H in enamine intermediate |
| 13C NMR | δ 174.8 ppm | Carboxyl carbon (C=O) |
| IR (KBr) | 1685 cm−1 | C=O stretch |
Comparative Evaluation of Synthetic Routes
Table 3: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Meldrum’s Acid | 78 | ≥98 | High |
| Oxidative Functionalization | 72 | 95 | Moderate |
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The Meldrum’s acid route offers superior yields but requires stringent anhydrous conditions.
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Oxidative methods are less sensitive to moisture but risk side reactions at unprotected hydroxyl groups.
Industrial-Scale Production Insights
Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance mixing and heat transfer during carboxylation. Key parameters include:
Chemical Reactions Analysis
4beta-Carboxy-19-nortotarol undergoes various types of chemical reactions, including:
Reduction: The compound can inhibit linoleic acid autoxidation but does not generate superoxide anion.
Substitution: Common reagents and conditions used in these reactions include Fe(III)-ADP/NADPH and Fe(III)-ADP/NADH.
The major products formed from these reactions include various oxidized and reduced derivatives of the compound .
Scientific Research Applications
4beta-Carboxy-19-nortotarol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4beta-Carboxy-19-nortotarol involves the inhibition of microsomal and mitochondrial lipid peroxidation . The compound targets NADPH oxidase, which is involved in the generation of reactive oxygen species . By inhibiting this enzyme, this compound reduces oxidative stress and prevents cellular damage .
Comparison with Similar Compounds
4beta-Carboxy-19-nortotarol is part of a series of compounds with similar structures, including:
Totarol (CAS#511-15-9): A compound with similar antioxidant properties.
Totaradiol (CAS#3772-56-3): Another compound with similar chemical structure and properties.
Nagilactone C (CAS#24338-53-2): A compound with different functional groups but similar core structure.
Nagilactone B (CAS#19891-51-1): Similar to Nagilactone C but with slight variations in its molecular structure.
Hispidanin B (CAS#1616080-84-2): A compound with a larger molecular structure but similar core properties.
This compound is unique due to its specific inhibition of NADPH oxidase and its high stability, making it a valuable compound for various scientific and industrial applications .
Biological Activity
4beta-Carboxy-19-nortotarol (CAS No. 55102-39-1) is a compound with significant biological activity, particularly noted for its antioxidant properties. This article explores the compound's mechanism of action, biochemical pathways, cellular effects, and potential applications in scientific research and industry.
The primary biological activity of this compound is its ability to inhibit lipid peroxidation , a process that leads to oxidative damage in cells. By preventing the oxidative degradation of lipids, this compound protects cellular structures from damage caused by free radicals and reactive oxygen species (ROS) .
Target and Mode of Action
- Target : Lipid peroxidation processes.
- Mode of Action : The compound interacts with biomolecules involved in lipid peroxidation, effectively reducing the formation of harmful peroxides and free radicals .
Biochemical Pathways
This compound affects various biochemical pathways:
- It inhibits microsomal lipid peroxidation induced by Fe(III)-ADP/NADPH.
- It also inhibits mitochondrial lipid peroxidation induced by Fe(III)-ADP/NADH .
These actions suggest that the compound may play a role in protecting against diseases associated with oxidative stress.
Cellular Effects
The cellular effects of this compound are primarily linked to its antioxidant properties:
- It prevents oxidative damage in cells by inhibiting lipid peroxidation.
- The compound's interaction with enzymes and proteins involved in lipid metabolism further enhances its protective effects .
Chemical Reactions and Properties
This compound undergoes several chemical reactions:
- Oxidation : Inhibits autoxidation of linoleic acid.
- Reduction : Does not generate superoxide anion during its reactions.
These properties highlight its potential as a protective agent against oxidative stress in various biological systems .
Research Applications
The compound has diverse applications in scientific research:
- Chemistry : Serves as an intermediate in synthesizing other compounds.
- Biology : Utilized in studies focusing on oxidative stress and cellular damage due to its antioxidant properties.
- Industry : Used in the production of pharmaceuticals and other chemical products due to its biochemical activity .
Table 1: Comparison of Antioxidant Activities
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of lipid peroxidation |
| Vitamin E | TBD | Scavenging free radicals |
| Ascorbic Acid | TBD | Reducing agent |
Note: TBD = To Be Determined based on experimental data.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity and structural integrity of 4β-Carboxy-19-nortotarol in experimental samples?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is commonly used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For example, a purity of ≥98% was validated using reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution . Mass spectrometry (ESI-MS) can further corroborate molecular weight (C₂₀H₂₈O₃ = 316.4 g/mol) .
Q. How should researchers design experiments to evaluate 4β-Carboxy-19-nortotarol's antioxidant activity in lipid peroxidation models?
- Methodological Answer : Standardize assays using Fe(III)-ADP/NADPH-induced microsomal and mitochondrial lipid peroxidation systems. For microsomal assays, incubate liver microsomes with Fe(III)-ADP/NADPH and measure malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay. Mitochondrial assays require isolating mitochondria from tissues (e.g., rat liver) and quantifying MDA under similar oxidative stress conditions . Include positive controls (e.g., vitamin E) and dose-response curves (1–100 μM) to establish efficacy.
Q. What storage conditions ensure the stability of 4β-Carboxy-19-nortotarol for long-term research use?
- Methodological Answer : Store lyophilized samples at -20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. For solutions, use anhydrous DMSO or ethanol (stored at -80°C) to avoid hydrolysis. Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 4β-Carboxy-19-nortotarol across different experimental systems?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., Fe(III) concentration, incubation time). Conduct systematic replication studies under standardized protocols, including controls for pH, temperature, and co-solvents. Meta-analysis of dose-response relationships (EC₅₀/IC₅₀) across studies can identify confounding factors. Cross-validate findings using orthogonal assays, such as electron paramagnetic resonance (EPR) for radical scavenging .
Q. What strategies optimize the use of 4β-Carboxy-19-nortotarol in in vitro vs. ex vivo oxidative stress models?
- Methodological Answer : For in vitro models (e.g., cell lines), pre-treat cells with 4β-Carboxy-19-nortotarol (1–10 μM) 1 hour prior to inducing oxidative stress (e.g., H₂O₂). In ex vivo tissue models (e.g., ischemia-reperfusion injury), administer the compound via perfusion buffers and monitor real-time redox states using fluorescent probes (e.g., DCFH-DA). Adjust concentrations based on tissue permeability and metabolic clearance rates .
Q. How can structure-activity relationship (SAR) studies improve the efficacy of 4β-Carboxy-19-nortotarol derivatives?
- Methodological Answer : Modify functional groups while preserving the core diterpenoid structure. For example, esterification of the carboxyl group may enhance membrane permeability. Synthesize analogs via semi-synthetic routes (e.g., coupling with acyl chlorides) and screen using high-throughput lipid peroxidation assays. Molecular docking studies can predict interactions with targets like NADPH oxidase or cytochrome P450 enzymes .
Q. What methodologies address the compound's limited bioavailability in in vivo antioxidant studies?
- Methodological Answer : Employ nanoformulation techniques (e.g., liposomes or PLGA nanoparticles) to enhance solubility and bioavailability. Pharmacokinetic studies using LC-MS/MS can track plasma and tissue concentrations post-administration. Pair with permeability enhancers (e.g., cyclodextrins) or co-administer with inhibitors of metabolic enzymes (e.g., CYP3A4) to prolong half-life .
Data Interpretation & Reproducibility
Q. How should researchers validate the specificity of 4β-Carboxy-19-nortotarol's antioxidant effects in complex biological systems?
- Methodological Answer : Use genetic knockdown models (e.g., siRNA targeting Nrf2 or NOX4) to confirm mechanism-specific activity. Combine with global metabolomics or transcriptomics to identify off-target effects. Reproducibility requires adherence to FAIR data principles: publish raw datasets (e.g., MDA levels, NMR spectra) in open repositories with detailed metadata .
Q. What statistical approaches are recommended for analyzing dose-dependent antioxidant effects?
- Methodological Answer : Use non-linear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-course data, mixed-effects models account for intra-experiment variability. Report effect sizes (Cohen’s d) and confidence intervals to quantify uncertainty .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
